molecular formula C16H22ClN5 B1443554 N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride CAS No. 1361116-27-9

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride

Cat. No.: B1443554
CAS No.: 1361116-27-9
M. Wt: 319.83 g/mol
InChI Key: MRHLQMVOVPEYAU-UHFFFAOYSA-N
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Description

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride (CAS No. 1361116-27-9) is a heterocyclic amine derivative featuring a pyridine core linked to a pyrazine moiety via an ethyl-piperidine spacer. Its molecular formula is C₁₆H₂₂ClN₅, with a molecular weight of 319.830 g/mol . The compound is characterized by three hydrogen bond donors and five acceptors, suggesting moderate solubility in polar solvents. Its InChIKey (MRHLQMVOVPEYAU-UHFFFAOYSA-N) reflects a stereochemically stable structure, likely optimized for interactions with biological targets such as G protein-coupled receptors (GPCRs) or kinases .

Properties

IUPAC Name

N-[4-(2-piperidin-4-ylethyl)pyridin-2-yl]pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1(13-3-6-17-7-4-13)2-14-5-8-19-15(11-14)21-16-12-18-9-10-20-16;/h5,8-13,17H,1-4,6-7H2,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLQMVOVPEYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Details

Step Description Typical Reagents/Conditions Key Parameters Notes
1 Formation of Piperidine Ring Cyclization of nitrogen-containing precursors under acidic/basic conditions Temperature control (50–100°C), choice of acid/base catalyst Piperidine ring formation is well-established; controlling conditions prevents ring-opening side reactions
2 Introduction of Ethyl Chain Alkylation using ethyl halides (e.g., ethyl bromide) or related electrophiles Use of bases like sodium hydride or potassium carbonate; polar aprotic solvents (DMF, THF); anhydrous conditions Alkylation preferentially targets the piperidine nitrogen over other amines due to steric and electronic factors
3 Formation/Functionalization of Pyridine and Pyrazine Rings Cyclization reactions from nitrogen-containing precursors or cross-coupling reactions (e.g., Suzuki-Miyaura) Use of Pd/C or CuI catalysts; mild temperatures (50–80°C); sometimes microwave-assisted synthesis Protecting groups (e.g., Boc) may be used to shield piperidine nitrogen during pyrazine functionalization
4 Coupling of Heterocyclic Units Nucleophilic substitution or palladium-catalyzed coupling Anhydrous conditions; inert atmosphere (N2 or Ar); reaction monitoring by TLC or HPLC Stoichiometry and base strength critically influence yields
5 Hydrochloride Salt Formation Treatment with hydrochloric acid in suitable solvent (e.g., ethanol, water) Controlled acid addition; temperature 0–25°C Enhances solubility and facilitates purification by recrystallization

Critical Reaction Parameters and Optimization

  • Base Strength: Strong bases like sodium hydride improve nucleophilicity but risk degradation of sensitive groups; milder bases may require longer reaction times.
  • Temperature: Elevated temperatures speed reactions but may cause side reactions, especially ring-opening of piperidine.
  • Solvent Choice: Polar aprotic solvents (DMF, THF) favor alkylation and coupling; anhydrous conditions prevent hydrolysis.
  • Stoichiometry: Excess amine or electrophile can drive reactions to completion but complicates purification.
  • Catalyst Loading: Optimized to balance reaction rate and cost; excess catalyst may cause unwanted side reactions.
  • Protecting Groups: Use of Boc or similar groups on piperidine nitrogen during pyrazine functionalization prevents undesired reactions.

Detailed Research Findings

Nucleophilic Substitution and Coupling Reactions

Research indicates that nucleophilic substitution is the primary method for linking the piperidine and pyrazine moieties, often facilitated by bases such as sodium hydride or potassium carbonate in anhydrous polar solvents. The piperidine nitrogen is more nucleophilic than the pyrazine amine, leading to preferential alkylation at this site. Cross-coupling methods using Pd/C or CuI catalysts enable functionalization of the pyrazine ring under mild conditions, preserving the piperidine ring integrity.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly (e.g., from 12 hours to 30 minutes) and improve regioselectivity in pyrazine ring substitution steps. This method also enhances yields and reduces by-products, making it an attractive option for scale-up.

Purification and Characterization

Following synthesis, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and crystallinity. Purification typically involves recrystallization or column chromatography.

Structural integrity and purity are confirmed by:

Solubility and Stability Considerations

The hydrochloride salt form exhibits high solubility in polar solvents like water and methanol, facilitating biological assays. Non-polar solvents show limited solubility. Stability during synthesis is maintained by controlling temperature and avoiding strong acids or bases that could open the piperidine ring.

Data Table: Summary of Preparation Conditions and Outcomes

Parameter Typical Range/Value Impact on Synthesis Optimization Notes
Base Sodium hydride, potassium carbonate Influences nucleophilicity and side reactions Use milder base if degradation observed
Solvent DMF, THF (anhydrous) Solubilizes reactants, facilitates reaction Ensure dryness to prevent hydrolysis
Temperature 50–100°C (step-dependent) Higher temp increases rate but risks decomposition Monitor closely, avoid overheating
Catalyst Pd/C, CuI (5–10 mol%) Enables cross-coupling Optimize loading to balance yield and cost
Reaction Time 30 min (microwave) to 12 h (conventional) Longer time may increase yield but also by-products Microwave-assisted preferred for efficiency
Salt Formation HCl in ethanol or water Converts free base to hydrochloride salt Controlled acid addition prevents over-acidification
Purification Recrystallization, column chromatography Removes impurities Use gradient elution for best separation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine and pyrazine rings, converting them to their respective dihydro forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydro derivatives of the pyridine and pyrazine rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets in biological systems.

Therapeutic Applications

Research indicates that this compound may be effective in treating conditions such as:

  • Neurological Disorders : Its structural features suggest potential as a muscarinic receptor antagonist, which could be beneficial in treating conditions like Alzheimer's disease or schizophrenia .
  • Cancer Treatment : Certain derivatives of similar compounds have been shown to inhibit Checkpoint Kinase 1 (CHK1), which is crucial in cancer cell proliferation . This suggests that N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride could also have anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound can inhibit or activate enzymes that play critical roles in metabolic pathways.
  • Receptors : It may act on various receptor types, potentially leading to changes in neurotransmitter release and modulation of neuronal activity.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Attachment of the Ethyl Chain : Introduced via alkylation reactions.
  • Synthesis of Pyridine and Pyrazine Rings : Accomplished through cyclization reactions involving nitrogen-containing precursors.
  • Final Hydrochloride Formation : The final step involves converting the compound into its hydrochloride salt form to enhance solubility .

Mechanism of Action

The mechanism of action of N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Structural and Functional Insights

Backbone Variations: The target compound’s pyridine-pyrazine backbone distinguishes it from analogues like the benzamide hybrid in , which incorporates a chloropyridine group. This difference likely alters target specificity; pyrazine moieties are often associated with kinase inhibition, while benzamide structures may favor GPCR interactions .

Substituent Effects :

  • The benzyl group in increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The piperidin-3-yl isomer in highlights the importance of regiochemistry: the 3-position substitution could sterically hinder interactions with flat binding sites compared to the 4-position in the target compound.

Physicochemical Properties :

  • The dihydrochloride salt in exhibits higher solubility (due to additional counterions) than the target compound’s hydrochloride form. This property is critical for bioavailability in drug development .

Research Findings and Pharmacological Relevance

  • Benzamide Hybrid () : The chloropyridine and benzamide groups are common in kinase inhibitors (e.g., EGFR inhibitors), implying possible anticancer applications.
  • Benzyl-Substituted Analogue () : High synthetic yield (80%) and defined melting point (129–134°C) indicate scalability for preclinical testing .

Biological Activity

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a piperidine ring, a pyridine ring, and a pyrazine ring connected through an ethyl chain. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays and therapeutic applications.

PropertyValue
IUPAC NameN-[4-(2-piperidin-4-ylethyl)pyridin-2-yl]pyrazin-2-amine; hydrochloride
Molecular FormulaC16H22ClN5
Molecular Weight305.82 g/mol
CAS Number1361116-27-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets by binding to their active or allosteric sites, thereby influencing various cellular pathways such as:

  • Signal Transduction Pathways : The compound may affect pathways involved in cell signaling, potentially altering cellular responses to external stimuli.
  • Metabolic Pathways : It could influence metabolic processes by interacting with enzymes that regulate metabolic functions.
  • Gene Expression Pathways : By modulating transcription factors or other proteins involved in gene regulation, it may impact the expression of specific genes.

Biological Activity Data

Recent studies have highlighted the compound's promising biological activities, particularly in cancer research and neurological disorders. Below is a summary of key findings:

Study/SourceFindings
BenchChem Identified as a potential small-molecule tool for exploring cellular functions in cancer cells.
PubChem Demonstrated enhanced solubility in its hydrochloride form, facilitating biological assays.
MDPI Exhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential use in Alzheimer's therapy.

Case Studies

  • Cancer Cell Studies : In vitro studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. For example, it was found to inhibit cell growth in human acute myeloid leukemia (AML) cells with an IC50 value indicating significant potency.
  • Neurological Applications : Research indicates that derivatives of this compound can serve as muscarinic receptor antagonists, which may be beneficial in treating neurological diseases such as Alzheimer's disease by enhancing cholinergic signaling through selective inhibition of AChE.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride, and how can reaction purity be optimized?

  • Methodological Answer :

  • Step 1 : Start with a nucleophilic substitution or coupling reaction between pyrazin-2-amine and a functionalized pyridine intermediate (e.g., 4-(2-(piperidin-4-yl)ethyl)pyridin-2-yl derivatives). Use catalysts like Pd for cross-coupling if required .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to remove unreacted reagents.
  • Step 3 : Form the hydrochloride salt by treating the free base with HCl in anhydrous ethanol, followed by recrystallization (solvent: ethanol/ether) to enhance purity (>95%) .
  • Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and NMR (DMSO-d₆, δ 8.2–8.5 ppm for pyrazine protons) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine and pyridine regions .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+: ~292.2) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: MeOH/H₂O) and analyze to determine bond angles/geometry, especially for the piperidine-ethyl-pyridine linkage .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (AutoDock Vina, PDB: 3D structure of target kinase) to predict binding modes. Focus on hydrogen bonding between pyrazine and kinase hinge region .
  • Step 2 : Use DFT calculations (Gaussian 09) to assess electronic properties (e.g., charge distribution on piperidine nitrogen) influencing target affinity .
  • Step 3 : Validate predictions with MD simulations (GROMACS) to evaluate stability of ligand-protein complexes over 100 ns .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from enzymatic assays (e.g., p38 MAP kinase inhibition ) with cellular assays (e.g., Western blot for phosphorylated substrates) to rule out assay-specific artifacts.
  • Batch Analysis : Test multiple synthetic batches for purity (HPLC) and salt stoichiometry (elemental analysis) to exclude batch-dependent variability .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data across studies, controlling for variables like cell line/pH .

Q. What strategies are effective in analyzing and mitigating impurities during large-scale synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify by-products (e.g., dealkylated piperidine derivatives). Reference standards from analogs (e.g., [4-(4-Methylpiperazin-1-yl)aniline dihydrochloride ) can aid identification.
  • Process Optimization : Adjust reaction temperature (50–70°C) and solvent polarity (switch from THF to DMF) to suppress side reactions.
  • Crystallization Control : Implement seeded crystallization to minimize amorphous impurities .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste (CAS 1286265-79-9 ).
  • First Aid : For skin contact, rinse immediately with water (15 min); if inhaled, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride
Reactant of Route 2
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride

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